molecular formula C9H14Cl2FN3 B1446185 1-(2-Fluoropyridin-4-yl)piperazine dihydrochloride CAS No. 1820711-96-3

1-(2-Fluoropyridin-4-yl)piperazine dihydrochloride

Cat. No. B1446185
M. Wt: 254.13 g/mol
InChI Key: LGBVKEJEKZGRGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(2-Fluoropyridin-4-yl)piperazine dihydrochloride” is a chemical compound with the molecular formula C9H13ClFN3. It has a molecular weight of 254.13 . It is a solid compound .


Synthesis Analysis

The synthesis of piperazine derivatives, such as “1-(2-Fluoropyridin-4-yl)piperazine dihydrochloride”, has been a subject of research. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The InChI code for “1-(2-Fluoropyridin-4-yl)piperazine dihydrochloride” is 1S/C9H12FN3.2ClH/c10-9-7-8(1-2-12-9)13-5-3-11-4-6-13;;/h1-2,7,11H,3-6H2;2*1H .


Physical And Chemical Properties Analysis

“1-(2-Fluoropyridin-4-yl)piperazine dihydrochloride” is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and vapor pressure are not available in the search results for this specific compound.

Scientific Research Applications

1. Pharmacokinetics and Receptor Affinity

A study by van Niel et al. (1999) explored the pharmacokinetic profiles of fluorinated piperazines. They found that incorporating fluorine significantly affected the oral absorption of these compounds, although the impact on oral bioavailability varied.

2. Positron Emission Tomography (PET) Tracers

García et al. (2014) developed N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides as PET tracers for serotonin 5-HT(1A) receptors. They demonstrated that one derivative was a promising candidate for improved in vivo quantification of these receptors in neuropsychiatric disorders, due to its high brain uptake and stability to defluorination (García et al., 2014).

3. Antimicrobial Activity

Babu et al. (2015) synthesized novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives, evaluating their in vitro antibacterial and antifungal activities. Several compounds exhibited potential antimicrobial activity (Babu et al., 2015).

4. Luminescent Properties and Photo-Induced Electron Transfer

Gan et al. (2003) studied the luminescent properties of novel piperazine-substituted naphthalimide compounds. Their research demonstrated fluorescence quantum yields and photo-induced electron transfer processes, providing insights into potential applications in fluorescence-based technologies (Gan et al., 2003).

properties

IUPAC Name

1-(2-fluoropyridin-4-yl)piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN3.2ClH/c10-9-7-8(1-2-12-9)13-5-3-11-4-6-13;;/h1-2,7,11H,3-6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGBVKEJEKZGRGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=NC=C2)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluoropyridin-4-yl)piperazine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Fluoropyridin-4-yl)piperazine dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-(2-Fluoropyridin-4-yl)piperazine dihydrochloride
Reactant of Route 3
Reactant of Route 3
1-(2-Fluoropyridin-4-yl)piperazine dihydrochloride
Reactant of Route 4
Reactant of Route 4
1-(2-Fluoropyridin-4-yl)piperazine dihydrochloride
Reactant of Route 5
Reactant of Route 5
1-(2-Fluoropyridin-4-yl)piperazine dihydrochloride
Reactant of Route 6
Reactant of Route 6
1-(2-Fluoropyridin-4-yl)piperazine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.